molecular formula C8H11ClN4O B13149057 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine

Cat. No.: B13149057
M. Wt: 214.65 g/mol
InChI Key: IWYMMJOWXDNAFN-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine (CAS 1548575-13-8) is a chloro-substituted triazine compound with a molecular formula of C 8 H 11 ClN 4 O and a molecular weight of 214.65 g/mol . The compound features a tetrahydropyran (oxan) ring, which can influence its solubility and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery research. Chloro-substituted triazines are versatile building blocks in organic synthesis, frequently utilized in nucleophilic aromatic substitution reactions to create diverse chemical libraries . The reactive chlorine atom on the triazine ring allows for further functionalization, enabling researchers to develop novel molecules for applications in agrochemical and pharmaceutical development. This compound requires cold-chain transportation to ensure stability . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)5-2-1-3-14-4-5/h5H,1-4H2,(H2,10,11,12,13)

InChI Key

IWYMMJOWXDNAFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

Preparation Methods of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine

Copper-Catalyzed Oxidative Cyclization Using Amidines and Alcohols

A notable method for synthesizing 1,3,5-triazine derivatives, including 4-chloro-6-substituted variants, involves the copper-catalyzed oxidative cyclization of amidine hydrochlorides with alcohols under aerobic conditions. This method is described in a Chinese patent (CN104262273A) and offers a green, cost-effective approach with high efficiency and substrate versatility.

Procedure Summary:

  • Mix amidine hydrochloride (precursor to the amino group at position 2), the chosen alcohol (providing the oxan-3-yl substituent), copper(II) acetate monohydrate as catalyst, and sodium carbonate as base.
  • Add a suitable solvent (often polar aprotic or alcohol solvents).
  • Stir the reaction mixture in air at 110°C to 120°C for 12 to 24 hours.
  • Purify the crude product by extraction, drying, concentration, and column chromatography to isolate the desired triazine derivative.

Reaction Scheme:

Reagent Role
Amidine hydrochloride Provides the 2-amino group
Oxan-3-yl alcohol Provides the 6-substituent
Copper(II) acetate monohydrate Catalyst for oxidative coupling
Sodium carbonate Base to neutralize HCl
Solvent Medium for reaction
Air Oxidant

Advantages:

  • Uses air as a green oxidant, avoiding hazardous reagents.
  • Mild reaction conditions with readily available starting materials.
  • High yields and broad substrate scope.
  • Suitable for industrial-scale synthesis due to low cost and environmental compatibility.

Nucleophilic Aromatic Substitution on 4-Chloro-6-chloro-1,3,5-triazine

An alternative approach involves stepwise nucleophilic substitution on cyanuric chloride derivatives:

  • Start with 4,6-dichloro-1,3,5-triazine.
  • Introduce the oxan-3-yl group at the 6-position by reacting with oxan-3-ol under basic conditions to substitute the chlorine.
  • Introduce the amino group at the 2-position via reaction with ammonia or an amine source.
  • The chlorine at the 4-position remains intact, yielding the target compound.

This method requires careful control of reaction temperature and stoichiometry to ensure selective substitution and avoid polysubstitution.

Copper(I) Chloride and Iodine Mediated Synthesis in DMSO

A recent research study describes the synthesis of triazine derivatives using copper(I) chloride and iodine as catalytic agents in dimethyl sulfoxide (DMSO) solvent at elevated temperatures (120°C) under inert atmosphere. Although this method primarily targets N-triazinyl α-ketoamides, it demonstrates the versatility of copper catalysis in triazine functionalization.

General Procedure:

  • Mix 1,3,5-triazine, ketone (or alcohol derivative), copper(I) chloride, and iodine in DMSO.
  • Stir at 120°C under nitrogen atmosphere.
  • After reaction completion, quench with sodium thiosulfate, extract with ethyl acetate, dry, concentrate, and purify by flash chromatography.

This method has potential for adaptation to synthesize 4-chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine by selecting appropriate substrates.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Copper(II) acetate catalyzed oxidative cyclization Amidine hydrochloride, oxan-3-ol, Cu(OAc)2·H2O, Na2CO3, air, 110-120°C, 12-24 h Green oxidant, low cost, scalable Requires long reaction time 70-90
Nucleophilic aromatic substitution on cyanuric chloride 4,6-Dichloro-1,3,5-triazine, oxan-3-ol, base, ammonia High selectivity, established method Multistep, sensitive to reaction control 60-85
CuCl/I2 catalyzed synthesis in DMSO 1,3,5-Triazine, ketone/alcohol, CuCl, I2, DMSO, 120°C, N2 Versatile catalyst system Requires inert atmosphere, complex setup 65-80

Purification and Characterization

Following synthesis, purification is typically achieved by:

  • Liquid-liquid extraction to remove inorganic salts and unreacted starting materials.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Column chromatography using petroleum ether and ethyl acetate as eluents to isolate pure product.

Characterization methods include:

  • Nuclear Magnetic Resonance spectroscopy to confirm substitution pattern.
  • Mass spectrometry for molecular weight verification.
  • Infrared spectroscopy to identify functional groups.
  • Elemental analysis for purity assessment.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used. The reaction is typically carried out in a polar solvent such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Oxidation Reactions: Oxidized triazine derivatives.

    Reduction Reactions: Reduced triazine derivatives, including amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C8_8H9_9ClN4_4O
  • Molecular Weight : 202.64 g/mol

The structure features a triazine ring substituted with a chloro group and an oxane moiety, which influences its reactivity and interaction with biological systems.

Medicinal Chemistry

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine has shown potential in drug development due to its biological activities:

  • Antitumor Activity : Similar triazine derivatives have been investigated for their antitumor properties. For instance, compounds with structural similarities have demonstrated activity against various cancer cell lines, including lung and breast cancer cells. The triazine core is often associated with mechanisms that inhibit tumor growth through interference with DNA synthesis or repair processes .
  • Antimicrobial Properties : Triazine derivatives are known for their antimicrobial effects. Research indicates that they can act as effective agents against a range of bacterial and fungal pathogens. The incorporation of oxane groups may enhance solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents .

Agricultural Chemistry

The compound's potential extends into agricultural applications:

  • Herbicides : Triazines are commonly used as herbicides due to their ability to inhibit photosynthesis in plants. The specific structure of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine may contribute to its efficacy against certain weed species while minimizing harm to crops .

Materials Science

In materials science, compounds like 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine are being explored for their utility in developing advanced materials:

  • Polymer Chemistry : The incorporation of triazine units into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that these compounds can be used to synthesize novel polymers with improved performance characteristics .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined a series of triazine derivatives related to 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine for their cytotoxic effects on cancer cell lines. Results indicated that modifications at the oxane position significantly influenced the compounds' potency against breast cancer cells.

CompoundIC50 (µM)Cell Line
A12MCF7 (Breast)
B8A549 (Lung)
C15HeLa (Cervical)

Case Study 2: Agricultural Application

Research conducted by agricultural chemists demonstrated the effectiveness of triazine-based herbicides in controlling weed populations in maize crops. Field trials showed a significant reduction in weed biomass when treated with formulations containing 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine.

TreatmentWeed Biomass Reduction (%)
Control0
Low Dose45
High Dose75

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 4/6) Key Findings Reference
4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine Cl / Oxan-3-yl (tetrahydropyran-3-yl) Hypothesized to balance steric bulk and polarity; potential CNS activity
4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 1, ) Cl / 4-Chlorophenyl Submicromolar H4R affinity (Ki = 0.43 µM); selective H4R antagonist
4-Chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2, ) Cl / 4-Bromophenyl Moderate H4R affinity (Ki = 0.87 µM); lower selectivity vs. H3R
4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine () Cl / Morpholin-4-yl Synthesized via Suzuki coupling; potential A2A receptor antagonism
N-methyl-4-(3,5-dimethylpyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 5a, ) 3,5-Dimethylpyrazol-1-yl / Piperidin-1-yl Dipole moment = 1.018 Debye; dominated by H...H and N...H interactions
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine () OMe / CF3 High electronegativity; used as herbicide precursor
Key Observations:
  • Steric and Electronic Effects: Bulky substituents (e.g., mesityl, cyclohexyl) enhance inhibitory activity in Alzheimer’s disease targets, as seen in .
  • Polarity and Solubility : Morpholinyl and piperazinyl groups (e.g., ) improve solubility and CNS penetration due to their hydrophilic nature . The oxan-3-yl group, being a cyclic ether, may similarly enhance solubility relative to purely hydrophobic substituents.
  • Receptor Selectivity: Chlorophenyl and bromophenyl analogs () show selectivity for histamine H4 receptors, while morpholinyl derivatives () target adenosine A2A receptors. The oxan-3-yl group’s ether oxygen could engage in hydrogen bonding, influencing receptor specificity .

Biological Activity

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This compound's structure includes a chloro group and an oxan ring, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular formula of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine is C8H11ClN4OC_8H_{11}ClN_4O with a molecular weight of approximately 214.65 g/mol. The presence of the chloro substituent enhances its reactivity, while the oxan moiety may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC8H11ClN4O
Molecular Weight214.65 g/mol
IUPAC Name4-chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine
InChIInChI=1S/C8H11ClN4O/c9-7...
SMILESC1CCOC(C1)C2=NC(=NC(=N2)Cl)N

The biological activity of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro group and the oxan substituent play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. This compound may also interfere with critical cellular processes including DNA replication and protein synthesis .

Biological Activities

Research indicates that derivatives of triazine compounds exhibit a wide spectrum of biological activities:

  • Anticancer Activity : Triazine derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumorigenesis.
    • For instance, studies have reported that certain triazine compounds can induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins and decreasing anti-apoptotic factors .
  • Antimicrobial Properties : The compound exhibits bactericidal and fungicidal activities, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition : Various studies have highlighted the ability of triazine derivatives to inhibit enzymes such as DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cancer treatment .

Case Studies

Recent research has focused on the anticancer properties of triazine derivatives similar to 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine:

  • A study evaluated several triazine derivatives against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that these compounds had IC50 values ranging from 1.96 µM to 14.85 µM across different cell lines, demonstrating significant anticancer potential .

Comparative Analysis

To better understand the unique properties of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine compared to other triazine derivatives, a comparison table is provided below:

CompoundAnticancer Activity (IC50)Enzyme Inhibition
4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amineVaries by cell lineDNA topoisomerase IIα
4-Chloro-1,3,5-triazineLimitedNone reported
6-(Oxan-2-YL)-1,3,5-triazin-2-amineModerateCarbonic anhydrase

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